3-(2-Aminothiazol-5-yl)propanoic acid
Overview
Description
“3-(2-Aminothiazol-5-yl)propanoic acid” is a chemical compound with the empirical formula C6H8N2O2S and a molecular weight of 172.20 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “this compound” involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .Scientific Research Applications
Synthesis and Chemical Applications
3-(2-Aminothiazol-5-yl)propanoic acid is an intermediate in the synthesis of biologically active 2-thioxo-1,3-thiazan-4-ones. It can be synthesized efficiently using anhydrous solvents like benzene, diethyl ether, hexane, and dioxane, which significantly shorten the initial stage of dithiocarbamic acid salt formation, a crucial step in its production (Orlinskii, 1996).
Luminescent Metal Complexes
The compound was used to synthesize 3-(thiazol-2-yl carbamoyl) propanoic acid, which served as a ligand for various metal complexes (Co(II), Ni(II), Cu(II), Zn(II), and Bi(III)). These complexes, characterized by techniques like FT-IR, H-NMR, C-NMR, powder XRD, TGA, and conductometry, exhibited interesting properties like luminescence, with Bi-L3 showing appreciable luminescence (Kanwal et al., 2020).
Pharmaceutical and Biological Applications
The chemistry of related compounds like 5-amino-1,2,3-triazole-4-carboxylic acid, which shares structural similarities with this compound, is significant in preparing biologically active compounds and peptidomimetics. These compounds are used in creating triazole-based scaffolds and have implications in drug development, such as HSP90 inhibitors (Ferrini et al., 2015).
Antiproliferative and Antimicrobial Activities
Derivatives of 2-(5-arylidene-2,4-dioxotetrahydrothiazole-3-yl)propanoic acid, which is structurally related to this compound, have been synthesized and characterized for their antiproliferative activity against various cancer cell lines and antimicrobial activity against a range of microorganisms (Božić et al., 2017).
Material Science and Polymer Modification
The compound is also involved in the functional modification of polymers, such as poly vinyl alcohol/acrylic acid hydrogels, through condensation reactions with various amine compounds. This modification enhances the polymers' thermal stability and introduces antibacterial and antifungal properties, making them suitable for medical applications (Aly & El-Mohdy, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds containing the 2-aminothiazole scaffold, such as “3-(2-Aminothiazol-5-yl)propanoic acid”, have been found in many important synthetic drug molecules. These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Pathways
Compounds with similar structures have been shown to affect a wide range of biochemical pathways, leading to their diverse biological activities .
Result of Action
Similar compounds have been shown to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-6-8-3-4(11-6)1-2-5(9)10/h3H,1-2H2,(H2,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNMATRLTBXYKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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